(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone
Description
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Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-18(11,16)17/h2-3,5,10-11H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELPAWQFJYTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone is a member of the bicyclic heterocyclic family that has garnered attention due to its potential biological activity. This article explores its chemical structure, synthesis, and biological implications based on various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a bicyclic framework that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 320.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.29 g/mol |
| CAS Number | 2034456-48-7 |
Synthesis
The synthesis of this compound often involves palladium-catalyzed reactions, which facilitate the formation of the bicyclic structure from simpler precursors. Various methodologies have been reported, including the use of cyclopentenes in aminoacyloxylation reactions to yield oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes .
Biological Activity
Research indicates that compounds within this class exhibit a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and demonstrated effective inhibition, suggesting potential applications in antibiotic development.
2. Anticancer Properties
Some research highlights the anticancer potential of these compounds, particularly their ability to induce apoptosis in cancer cells. This is attributed to their interaction with cellular pathways that regulate cell death and proliferation.
3. Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
Case Studies
Several case studies illustrate the biological impact of related compounds:
-
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various azabicyclic compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain derivatives, showcasing significant antibacterial activity. -
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that compounds similar to this compound can reduce cell viability by more than 50% at concentrations around 20 µM after 48 hours of treatment.
Q & A
Q. What are the optimal synthetic routes for (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step strategies:
Bicyclic Core Construction : Cyclization of sulfur- and nitrogen-containing precursors (e.g., thiols and amines) under acidic or basic conditions to form the bicyclo[2.2.1]heptane framework .
Methanone Functionalization : Friedel-Crafts acylation or nucleophilic substitution to attach the 6-methylpyridin-3-yl group to the bicyclic core .
Oxidation : Controlled oxidation of sulfur to sulfone groups using agents like mCPBA (meta-chloroperbenzoic acid) .
Q. Key Optimization Parameters :
- Temperature : Reactions often require mild conditions (25–60°C) to prevent decomposition of the bicyclic structure .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve cyclization efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Bicyclic Core Formation | THF | H₂SO₄ | 50 | 65–70 |
| Methanone Attachment | DCM | AlCl₃ | 25 | 55–60 |
| Sulfone Oxidation | MeOH/H₂O | mCPBA | 0–25 | 80–85 |
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer: Structural validation relies on:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the pyridine ring (δ 7.5–8.5 ppm) and bicyclic methyl groups (δ 1.2–1.8 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~200 ppm) and sulfone (SO₂, ~110 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₂O₃S: 295.08) .
- X-ray Crystallography : Resolves stereochemistry of the bicyclic system and confirms spatial arrangement of substituents .
Q. What solvents and catalysts are critical for preserving the compound’s stability during reactions?
Methodological Answer:
- Solvents : Avoid protic solvents (e.g., H₂O, MeOH) during sulfone oxidation to prevent hydrolysis. Use DMF or THF for acid-sensitive steps .
- Catalysts : Transition-metal catalysts (e.g., Pd for coupling reactions) must be removed via filtration to prevent degradation of sulfur-containing moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., replace 6-methylpyridin-3-yl with indole or morpholinophenyl groups) to assess steric/electronic effects .
Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent placement with binding affinity .
Q. Table 2: Example SAR Data
| Substituent | IC₅₀ (nM) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 6-Methylpyridin-3-yl | 120 | 1.8 | -8.2 |
| 4-Morpholinophenyl | 85 | 2.1 | -9.1 |
| Indole-3-yl | 45 | 2.5 | -10.3 |
Q. How do computational methods predict the compound’s pharmacokinetic properties and mechanism of action?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate LogP (lipophilicity), aqueous solubility, and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 50-ns MD runs in GROMACS) to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify energy changes during ligand-receptor interactions to optimize substituent design .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa may express differing enzyme levels) .
- Normalize to reference inhibitors (e.g., staurosporine for kinase assays).
Data Triangulation : Combine enzymatic assays with cellular viability (MTT assay) and computational predictions to validate activity .
Batch Analysis : Test multiple synthetic batches to rule out purity issues (e.g., HPLC purity >95%) .
Q. What strategies mitigate stereochemical challenges during bicyclic core synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during cyclization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Ru, Pd) to induce enantioselectivity .
- Dynamic Resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
